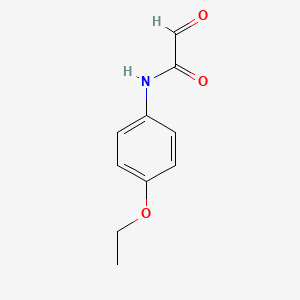![molecular formula C9H10O4 B14617932 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- CAS No. 57257-48-4](/img/structure/B14617932.png)
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- is a heterocyclic compound that features a fused ring system containing both furan and pyran moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of ammonium acetate as a catalyst in a formal oxa-[3 + 3] cycloaddition reaction. This process includes the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in acetic acid . The reaction proceeds through a Knoevenagel condensation followed by a 6π-electrocyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and solvent-free environments to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism by which 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2H-Furo[3,2-b]pyran-2-one: This compound shares a similar fused ring system but differs in the position of the oxygen atoms and the presence of additional functional groups.
3,4-Dihydro-2H-pyran: Another related compound, which is a simpler structure with a single pyran ring.
Uniqueness
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- is unique due to its specific fused ring system and the presence of two methyl groups at positions 2 and 7. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57257-48-4 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
2,7-dimethyl-3,7-dihydro-2H-furo[3,4-b]pyran-4,5-dione |
InChI |
InChI=1S/C9H10O4/c1-4-3-6(10)7-8(12-4)5(2)13-9(7)11/h4-5H,3H2,1-2H3 |
InChI 键 |
PMZNHQSIFXPBPB-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C2=C(O1)C(OC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


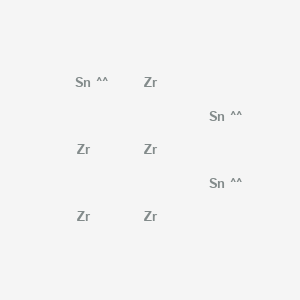


![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
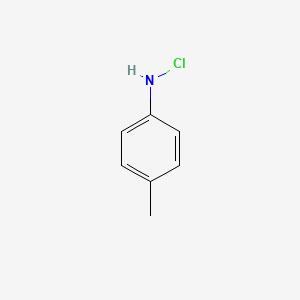
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)

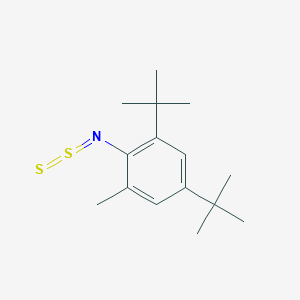

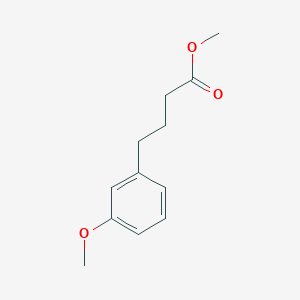

![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
